

Application Notes and Protocols: Co-immunoprecipitation of Nephrin and Podocin from Glomerular Lysates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nephrin*

Cat. No.: *B609532*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin and podocin are integral proteins of the podocyte slit diaphragm, a specialized cell-cell junction crucial for the integrity of the glomerular filtration barrier.[1][2] Dysregulation of the interaction between these proteins is implicated in the pathogenesis of various proteinuric kidney diseases.[3] Co-immunoprecipitation (Co-IP) is a powerful technique to study the in vivo interaction of **nephrin** and podocin within their native protein complexes. This document provides detailed protocols for the co-immunoprecipitation of **nephrin** and podocin from glomerular lysates, along with data presentation and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

The interaction between **nephrin** and podocin can be quantified by densitometric analysis of Western blots from Co-IP experiments. The following table summarizes representative quantitative data from a study investigating the interaction between **nephrin** and another slit diaphragm protein, Neph1, which provides a framework for quantifying such interactions. A similar approach can be used for **nephrin**-podocin Co-IP.

Experiment	Bait Antibody	Prey Protein Detected	Densitometry Reading (Arbitrary Units)	Fold Change vs. Control
Co-IP	Anti-Nephrin	Podocin	1272 ± 20	-
Control Co-IP	Pre-immune IgG	Podocin	49 ± 3	26.0

Table 1: Representative quantitative analysis of protein-protein interaction by Co-immunoprecipitation followed by Western blot and densitometry. Data is adapted from a similar experiment to illustrate the principle.[\[4\]](#)[\[5\]](#)

Experimental Protocols

This section details the key experimental procedures for the co-immunoprecipitation of **nephrin** and podocin from isolated glomerular lysates.

Isolation of Glomeruli

A standard sieving technique is used to isolate glomeruli from rodent kidneys.

- Materials:
 - Freshly harvested kidneys
 - Ice-cold Phosphate-Buffered Saline (PBS)
 - Sieving kit with meshes of different pore sizes (e.g., 180 µm, 106 µm, 75 µm)
 - Glass pestle
 - Microscope
- Protocol:
 - Perfuse kidneys with ice-cold PBS until they are pale.
 - Dissect the renal cortex and mince it into a fine paste.

- Gently press the minced tissue through a 180 μm mesh sieve using a glass pestle and ice-cold PBS.
- Collect the flow-through and pass it through a 106 μm mesh sieve.
- Transfer the material retained on the 106 μm sieve to a fresh tube and wash it through with PBS.
- Pass the suspension through a 75 μm mesh sieve.
- The glomeruli will be retained on the 75 μm sieve.
- Wash the glomeruli off the sieve with PBS.
- Verify the purity of the isolated glomeruli under a microscope.

Preparation of Glomerular Lysate

- Materials:
 - Isolated glomeruli
 - Ice-cold Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 $\mu\text{g}/\text{mL}$ aprotinin, 1 $\mu\text{g}/\text{mL}$ leupeptin, 1 mM sodium orthovanadate).^{[6][7][8]}
 - Dounce homogenizer
 - Refrigerated microcentrifuge
- Protocol:
 - Pellet the isolated glomeruli by centrifugation at 500 x g for 5 minutes at 4°C.
 - Resuspend the glomerular pellet in ice-cold Co-IP Lysis Buffer.
 - Homogenize the suspension on ice using a Dounce homogenizer with 15-20 strokes.

- Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (glomerular lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Pre-clearing the Lysate

- Materials:
 - Glomerular lysate
 - Protein A/G agarose or magnetic beads
 - Normal IgG from the same species as the primary antibody
- Protocol:
 - To 1 mg of total protein from the glomerular lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
 - Add 1-2 µg of normal IgG.
 - Incubate on a rotator for 1-2 hours at 4°C.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Co-immunoprecipitation

- Materials:
 - Pre-cleared glomerular lysate

- Primary antibody (e.g., rabbit anti-**nephrin** or mouse anti-podocin)
- Isotype control IgG
- Protein A/G agarose or magnetic beads
- Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.[\[6\]](#)
- Protocol:
 - To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-**nephrin**). In a separate tube for the negative control, add the same amount of isotype control IgG.
 - Incubate on a rotator overnight at 4°C.
 - Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.
 - Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.
 - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
 - Carefully discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. After each wash, pellet the beads and discard the supernatant.

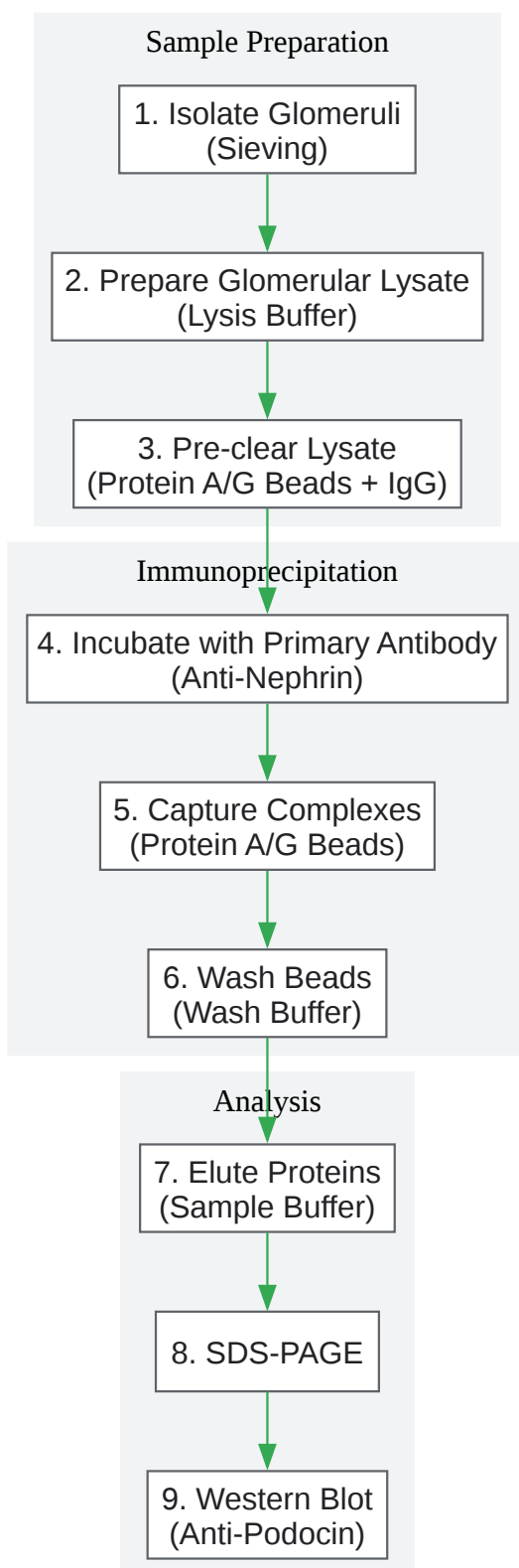
Elution and Western Blot Analysis

- Materials:
 - Beads with immunoprecipitated complexes
 - 2x Laemmli sample buffer (denaturing elution) or 0.1 M glycine pH 2.5 (non-denaturing elution).[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
 - SDS-PAGE gels
 - PVDF membrane

- Primary antibodies for Western blotting (e.g., mouse anti-podocin and rabbit anti-**nephrin**)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protocol:
 - After the final wash, remove all supernatant from the beads.
 - To elute the proteins, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
 - Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
 - Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
 - Block the membrane and probe with the primary antibody for the co-immunoprecipitated protein (e.g., anti-podocin).
 - Incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
 - To confirm the immunoprecipitation of the bait protein, the same blot can be stripped and re-probed with the antibody against the bait protein (e.g., anti-**nephrin**).

Visualizations

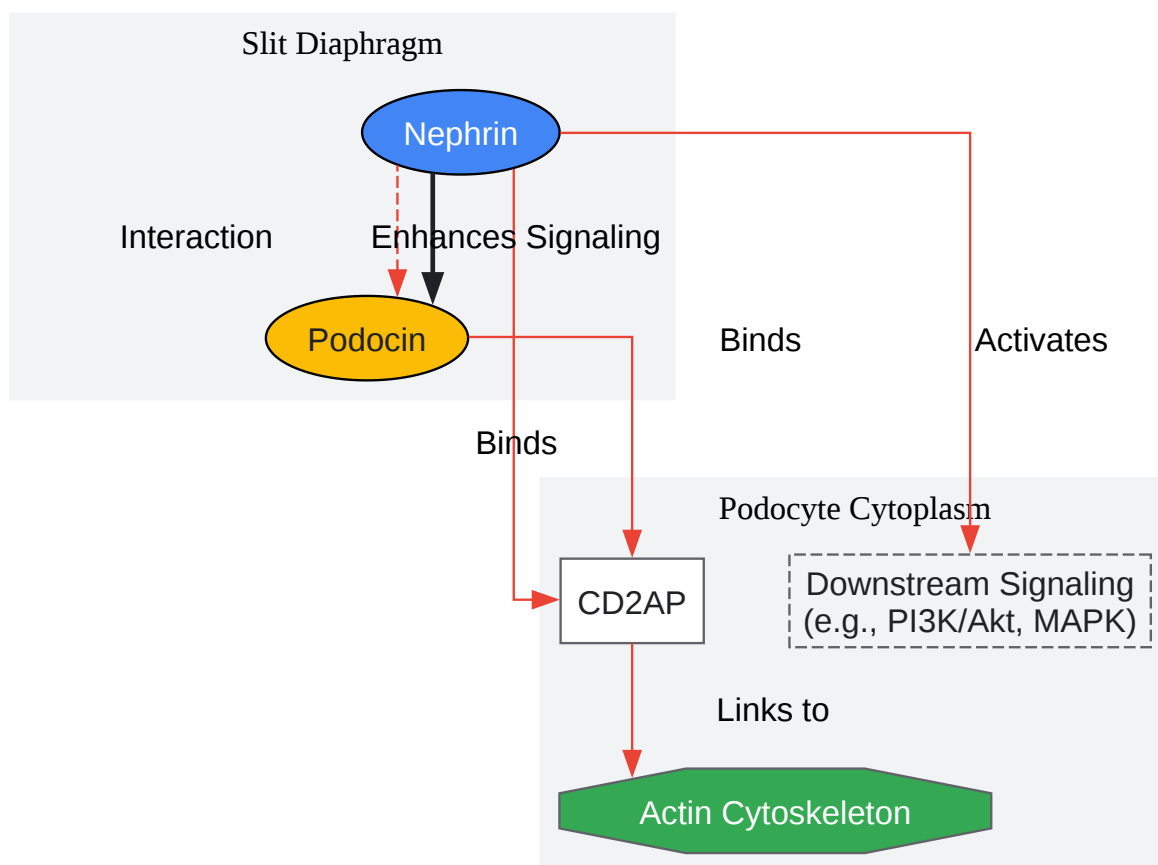
Experimental Workflow



[Click to download full resolution via product page](#)

Co-immunoprecipitation experimental workflow.

Nephrin-Podocin Signaling Pathway



[Click to download full resolution via product page](#)

Simplified **Nephrin**-Podocin signaling complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nephrin Signaling in the Podocyte: An Updated View of Signal Regulation at the Slit Diaphragm and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Localization of Nephrin, Podocin, and the Actin Cytoskeleton: Evidence for a Role in Podocyte Foot Process Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction with podocin facilitates nephrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nephrin and podocin interaction in the slit diaphragm is an important determinant of glomerular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Podocin, a raft-associated component of the glomerular slit diaphragm, interacts with CD2AP and nephrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. Tips for Immunoprecipitation | Rockland [rockland.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Co-immunoprecipitation of Nephrin and Podocin from Glomerular Lysates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609532#co-immunoprecipitation-of-nephrin-and-podocin-from-glomerular-lysates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com